molecular formula C21H20N2O5 B360247 N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide CAS No. 902314-80-1

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

Katalognummer: B360247
CAS-Nummer: 902314-80-1
Molekulargewicht: 380.4g/mol
InChI-Schlüssel: HLNOYKVVJAPICK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a significant group of benzopyrones, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Eigenschaften

CAS-Nummer

902314-80-1

Molekularformel

C21H20N2O5

Molekulargewicht

380.4g/mol

IUPAC-Name

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20N2O5/c1-12-17-9-8-16(27-3)10-19(17)28-21(26)18(12)11-20(25)23-15-6-4-14(5-7-15)22-13(2)24/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)

InChI-Schlüssel

HLNOYKVVJAPICK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process begins with the preparation of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which is then reacted with various heteroaryl or alkyl halides in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The completion of the reaction is monitored using TLC (thin-layer chromatography), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate specific signaling pathways and molecular targets involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.